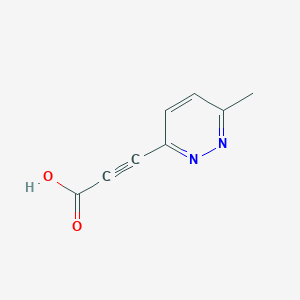

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid

Description

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid is a heterocyclic carboxylic acid featuring a pyridazine ring substituted with a methyl group at the 6-position and a prop-2-ynoic acid moiety at the 3-position. Pyridazine derivatives are notable for their electron-deficient aromatic systems due to the presence of two adjacent nitrogen atoms, which influence reactivity and intermolecular interactions . This compound is likely utilized as a building block in pharmaceutical or materials science research, given its structural similarity to other bioactive pyridazine derivatives .

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-(6-methylpyridazin-3-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-7(10-9-6)4-5-8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

AXGMACBOZJMHKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the pyridazine ring using a methylating agent such as methyl iodide.

Attachment of the Propynoic Acid Moiety: The propynoic acid moiety is attached to the 3-position of the pyridazine ring through a coupling reaction involving an alkyne and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propynoic Acid Derivatives

Key Differences and Implications

Heterocycle Effects

- Pyridazine vs. Phenyl derivatives (e.g., 3-(4-Propylphenyl)prop-2-ynoic acid) prioritize hydrophobic interactions, while pyridazine derivatives may engage in dipole-dipole or hydrogen-bonding interactions .

Linker and Functional Group Variations

- Propynoic Acid vs. Propenoic Acid: The triple bond in propynoic acid increases molecular rigidity and may enhance stability against enzymatic degradation compared to propenoic acid derivatives (e.g., 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid) .

- Bulky groups like tert-butoxycarbonyl () hinder crystallization but improve solubility in organic solvents.

Physicochemical Properties

- Molecular Weight and Solubility : Smaller molecules (e.g., C₈H₇N₂O₂, 177.16 g/mol) are more likely to exhibit better aqueous solubility, whereas tert-butoxycarbonyl derivatives (225.24 g/mol) are more lipophilic .

- Hydrogen Bonding: Compounds with amino or carboxylic acid groups (e.g., ) are more likely to form stable crystal lattices via intermolecular hydrogen bonds, as described in graph set analysis .

Research and Application Context

- Synthetic Utility: The target compound’s pyridazine ring and propynoic acid group make it a candidate for synthesizing fused heterocycles or metal-organic frameworks (MOFs) .

- Propenoic acid analogs (e.g., ) are more commonly associated with bioactivity due to their resemblance to endogenous α,β-unsaturated acids .

Biological Activity

3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid, a compound characterized by its unique pyridazine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

The molecular formula of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid is CHNO, with a molecular weight of approximately 188.18 g/mol. The compound features a prop-2-ynoic acid moiety attached to a pyridazine ring, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The mechanism by which 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and microbial metabolism. For example, it could inhibit enzymes responsible for bacterial cell wall synthesis or modulate immune responses through receptor binding.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : In a controlled study involving infected wounds in rats, treatment with 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid resulted in a significant reduction in bacterial load compared to untreated controls. Histological analysis showed improved healing with reduced inflammation and necrosis.

- Case Study on Inflammation : A study assessing the anti-inflammatory effects in a model of arthritis demonstrated that administration of the compound led to decreased joint swelling and pain scores in treated animals compared to placebo groups.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid. Various derivatives have been synthesized and tested for improved potency and selectivity. For instance:

| Derivative | Activity | Remarks |

|---|---|---|

| Methyl ester derivative | Enhanced antimicrobial activity | Improved solubility |

| Halogenated analogs | Increased anti-inflammatory effects | Potential for better receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.